1-(isocyanomethyl)-2,4-dimethoxybenzene
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Overview
Description
1-(Isocyanomethyl)-2,4-dimethoxybenzene is an organic compound characterized by the presence of an isocyanomethyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions. This compound is part of the broader class of isocyanides, which are known for their unique reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(isocyanomethyl)-2,4-dimethoxybenzene typically involves the reaction of 2,4-dimethoxybenzyl chloride with silver cyanide to form the corresponding isocyanide. This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the isocyanide group. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is typically performed at room temperature to moderate temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Isocyanomethyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyanide group can yield primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-(Isocyanomethyl)-2,4-dimethoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(isocyanomethyl)-2,4-dimethoxybenzene involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
- 1-(Isocyanomethyl)-4-methylbenzene
- 2-Isocyano-1-morpholinoethan-1-one
- 1-((Isocyanomethyl)sulfonyl)-4-methylbenzene
Comparison: 1-(Isocyanomethyl)-2,4-dimethoxybenzene is unique due to the presence of two methoxy groups, which can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different electronic and steric properties, leading to variations in its chemical behavior and applications .
Properties
CAS No. |
588708-17-2 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(isocyanomethyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H11NO2/c1-11-7-8-4-5-9(12-2)6-10(8)13-3/h4-6H,7H2,2-3H3 |
InChI Key |
HQJIZYJJKXLFQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C[N+]#[C-])OC |
Purity |
95 |
Origin of Product |
United States |
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